molecular formula C18H35NaO5S B13729490 Acetic acid, sulfo-, 1-hexadecyl ester, sodium salt CAS No. 29462-74-6

Acetic acid, sulfo-, 1-hexadecyl ester, sodium salt

Cat. No.: B13729490
CAS No.: 29462-74-6
M. Wt: 386.5 g/mol
InChI Key: YSDHJRVISXLHKX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-hexadecyl sulfonatoacetate can be synthesized through the sulfonation of hexadecyl acetate. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the sulfonate group .

Industrial Production Methods: In industrial settings, the production of sodium 1-hexadecyl sulfonatoacetate involves large-scale sulfonation reactors where hexadecyl acetate is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 1-hexadecyl sulfonatoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical reactions.

    Biology: Employed in the study of cell membranes and micelle formation due to its ability to mimic biological surfactants.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of micelle-based drug carriers.

    Industry: Utilized in the production of detergents, emulsifiers, and wetting agents

Mechanism of Action

The primary mechanism of action of sodium 1-hexadecyl sulfonatoacetate is its ability to reduce surface tension and form micelles in aqueous solutions. This property allows it to solubilize hydrophobic compounds and enhance the dispersion of particles in a solution. The molecular targets include hydrophobic surfaces and interfaces, where the compound aligns itself to reduce surface energy .

Comparison with Similar Compounds

Uniqueness: Sodium 1-hexadecyl sulfonatoacetate is unique due to its specific alkyl chain length and sulfonate group, which provide it with distinct surfactant properties. Its ability to form stable micelles and reduce surface tension makes it particularly useful in applications requiring efficient emulsification and dispersion .

Properties

CAS No.

29462-74-6

Molecular Formula

C18H35NaO5S

Molecular Weight

386.5 g/mol

IUPAC Name

sodium;2-hexadecoxy-2-oxoethanesulfonate

InChI

InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18(19)17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

YSDHJRVISXLHKX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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